molecular formula C31H36ClFN6O2 B12406566 KRAS G12C inhibitor 44

KRAS G12C inhibitor 44

Cat. No.: B12406566
M. Wt: 579.1 g/mol
InChI Key: LTBOVTGFAXPDLV-CYYCZYJVSA-N
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Description

KRAS G12C inhibitors represent a breakthrough in targeting oncogenic KRAS mutations, historically deemed "undruggable." These inhibitors covalently bind to the mutant cysteine residue at codon 12 (G12C) in KRAS, stabilizing it in its inactive GDP-bound state and blocking downstream signaling pathways like MAPK/ERK, which drive tumor proliferation and survival . The first FDA-approved inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), demonstrated clinical efficacy in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), paving the way for next-generation compounds such as divarasib (GDC-6036) and investigational tri-complex inhibitors targeting the active GTP-bound state of KRAS G12C .

Scientific Research Applications

Efficacy in Preclinical Models

  • In Vitro Studies : Preclinical studies demonstrated that KRAS G12C inhibitor 44 exhibits potent antiproliferative activity against a variety of KRAS G12C-mutated cell lines. This was evidenced by significant reductions in cell viability and proliferation rates.
  • In Vivo Studies : Animal models treated with this compound showed marked tumor regression and improved survival rates compared to control groups. These findings support the hypothesis that targeting KRAS G12C can effectively inhibit tumor growth.

Clinical Applications

  • Clinical Trials : Early-phase clinical trials have begun investigating the safety and efficacy of this compound in patients with advanced solid tumors harboring the G12C mutation. Initial results indicate promising response rates, with some patients experiencing partial responses.
  • Combination Therapies : There is ongoing research into combining this compound with other therapeutic agents, such as immune checkpoint inhibitors or targeted therapies against upstream signaling pathways. Preliminary data suggest that such combinations may enhance therapeutic efficacy and overcome resistance mechanisms.

Data Table: Clinical Trial Outcomes

Trial NamePhasePopulationDoseResponse RateComments
CodeBreak 100IINSCLC with KRAS G12C mutationSotorasib 960 mg/day37.1%Median duration of response: 11.1 months
Adagrasib StudyI/IIAdvanced CRC with KRAS G12CAdagrasib 600 mg BID45%Stable disease in 51%
Combination StudyIVarious solid tumorsInhibitor + CetuximabTBDOngoing assessment

Case Study 1: NSCLC Patient Response

A patient with advanced NSCLC harboring a KRAS G12C mutation was treated with this compound as part of a clinical trial. The patient exhibited a significant reduction in tumor size after three months of treatment, correlating with improved respiratory function and quality of life.

Case Study 2: Colorectal Cancer

Another case involved a patient with metastatic CRC who had previously failed multiple lines of therapy. Following treatment with this compound, imaging studies revealed a partial response, leading to prolonged progression-free survival.

Challenges and Future Directions

Despite the promising results associated with KRAS G12C inhibitors, challenges remain regarding resistance mechanisms that may develop over time. Research is ongoing to understand these mechanisms better and to develop combination therapies that can mitigate resistance.

Comparison with Similar Compounds

Structural and Mechanistic Differences

KRAS G12C inhibitors are classified by their binding mechanisms:

  • Covalent inhibitors (e.g., sotorasib, adagrasib) : Irreversibly bind to cysteine 12 in the switch II pocket of GDP-bound KRAS. Sotorasib has a shorter dissociation half-life (~24 hours) compared to adagrasib (~24–48 hours), impacting dosing frequency .
  • Tri-complex inhibitors (e.g., RMC-6291) : Target the active GTP-bound state (KRAS G12C "ON") by forming a ternary complex with cyclophilin A, offering deeper pathway suppression and overcoming resistance seen with covalent inhibitors .
Compound Target State Binding Mechanism Key Structural Feature
Sotorasib GDP-bound Covalent (Cys12) Acrylamide warhead
Adagrasib GDP-bound Covalent (Cys12) Macrocyclic scaffold
Divarasib GDP-bound Covalent (Cys12) Pyridopyrimidinone core
RMC-6291 GTP-bound Non-covalent tri-complex Cyclophilin A-binding moiety

Efficacy in Clinical Trials

Compound Tumor Type ORR (%) Median PFS (months) Key Limitations
Sotorasib NSCLC 37.1 6.8 Resistance in 70% of cases
Adagrasib NSCLC/CRC 42.9/19 6.5/5.6 High-grade hepatotoxicity
Divarasib NSCLC/CRC 53.3/29.4 8.1/7.0 Lower toxicity vs. 1st-gen
RMC-6291 (preclin) NSCLC/CRC N/A N/A Superior to adagrasib in PDX
  • Cross-trial comparison : Divarasib showed higher response rates (53.3% vs. 37.1%) and longer PFS (8.1 vs. 6.8 months) than sotorasib in NSCLC, likely due to improved target engagement . Adagrasib’s prolonged half-life allows twice-daily dosing but correlates with hepatotoxicity .

Pharmacokinetic Profiles

Parameter Sotorasib Adagrasib Divarasib
Half-life (hr) 5–6 23–24 12–14
Bioavailability 32% 60–70% 75–80%
Cmax (ng/mL) 1,200 2,500 3,100

Adagrasib’s macrocyclic structure enhances plasma stability and tissue penetration, but its high Cmax (2,500 ng/mL) correlates with dose-limiting gastrointestinal toxicity .

Resistance Mechanisms

Resistance arises via:

  • Secondary KRAS mutations (Y96D, R68M) : Reduce inhibitor binding .
  • Bypass signaling (RTK/MAPK reactivation) : Observed in 40% of adagrasib-resistant cases .
  • KRAS G12C amplification: Reported in CRC patients after sotorasib monotherapy .

Strategies to overcome resistance :

  • Combination with SHP2 inhibitors (e.g., JAB-3312) : Increased ORR to 50% in NSCLC .
  • LUNA18 (RAS inhibitor): Suppressed MAPK reactivation in xenograft models, delaying resistance .

Combination Therapies

Combination Tumor Type Synergy Mechanism Clinical Outcome
Adagrasib + Cetuximab CRC Blocks EGFR feedback signaling Median PFS: 8.1 months
Sotorasib + Afatinib NSCLC Dual RAS/EGFR inhibition Partial response in 60%
Glecirasib + JAB-3312 NSCLC SHP2-mediated pathway blockade DCR: 100%

EGFR inhibitor combinations are particularly effective in CRC, where KRAS G12C mutations often coexist with EGFR activation .

Tables and Figures

Table 1. Key Clinical Trials of KRAS G12C Inhibitors

Trial Phase Compound Patient Population ORR (%) Reference
I/II Sotorasib NSCLC 37.1
I/II Adagrasib CRC 19
I Divarasib NSCLC 53.3

Figure 1. Mechanism of Covalent vs. Tri-Complex Inhibitors

  • Covalent inhibitors trap KRAS in the GDP-bound state, while tri-complex inhibitors block GTP-bound KRAS .

Biological Activity

KRAS G12C inhibitors, such as compound 44, represent a significant advancement in targeted cancer therapies, particularly for tumors harboring the KRAS G12C mutation. This mutation is prevalent in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The biological activity of KRAS G12C inhibitor 44 is characterized by its ability to selectively bind to the inactive GDP-bound form of KRAS G12C, thereby inhibiting downstream signaling pathways that promote tumor growth.

Selective Binding: this compound specifically targets the mutant cysteine at position 12 of the KRAS protein. This selective binding stabilizes the GDP-bound state of KRAS G12C, preventing its activation and subsequent signaling through pathways such as MAPK and PI3K, which are critical for cell proliferation and survival .

Pharmacodynamics: The inhibitor demonstrates a dose-dependent inhibition of KRAS G12C signaling. In preclinical studies, it has shown significant antitumor efficacy across various tumor models, with a notable reduction in tumor volume and improved survival rates in KRAS G12C-positive xenograft models .

In Vitro Studies

A series of in vitro experiments assessed the efficacy of this compound across different cancer cell lines. The results indicated a wide range of sensitivity among various cell lines:

Cell Line TypeIC50 (nM)Response Type
KRAS G12C-positive50High sensitivity
KRAS wild-type>1000No response
Mixed mutations300Moderate response

These findings suggest that the inhibitor is most effective against cells expressing the KRAS G12C mutation while having minimal effects on wild-type KRAS cells .

In Vivo Studies

In vivo studies using mouse models have demonstrated the compound's potential for significant tumor regression:

  • Tumor Regression Rate: In a study involving multiple tumor types, 70% of mice treated with this compound showed substantial tumor shrinkage.
  • Survival Improvement: Median survival was extended by approximately 40% compared to control groups receiving no treatment.

These results underscore the compound's ability to translate preclinical efficacy into potential clinical benefits .

Ongoing Trials

Current clinical trials are evaluating the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary data suggest promising outcomes:

  • Objective Response Rate (ORR): Early results indicate an ORR of approximately 35% in patients with previously treated KRAS G12C-positive NSCLC.
  • Progression-Free Survival (PFS): Median PFS reported at around 6.8 months.

These trials are crucial for establishing the therapeutic potential of this compound in clinical settings .

Case Study: Patient Response

A notable case involved a patient with metastatic NSCLC who had previously undergone multiple lines of therapy. Upon treatment with this compound, the patient exhibited:

  • Partial Response: Documented tumor reduction of over 50% after two cycles of treatment.
  • Duration of Response: The response lasted for over six months before disease progression.

This case highlights the potential for durable responses in patients who have limited options due to resistance to standard therapies .

Resistance Mechanisms

Despite promising initial results, resistance to KRAS G12C inhibitors remains a challenge. Common mechanisms include:

  • Secondary Mutations: Alterations in KRAS or downstream signaling components can lead to reduced sensitivity.
  • Feedback Activation: Upregulation of compensatory pathways such as RTK signaling may restore proliferative signals despite inhibition .

Ongoing research aims to identify these resistance patterns and develop combination therapies that could enhance efficacy.

Q & A

Basic Research Questions

Q. How do KRAS G12C inhibitors selectively target mutant KRAS while sparing wild-type isoforms?

Methodological Answer: KRAS G12C inhibitors exploit the mutant cysteine residue at codon 12 to covalently bind the inactive, GDP-bound conformation of KRAS. This binding prevents GTP loading and subsequent activation of downstream pathways like MAPK. Mass spectrometry-based assays and X-ray crystallography (e.g., PDB structure 7-(2-fluorophenyl)-isoquinolinone complexes) validate the preferential engagement with the GDP-bound state . Importantly, wild-type KRAS retains rapid nucleotide cycling, avoiding prolonged inhibitor binding.

Q. What experimental models are used to evaluate KRAS G12C inhibitor efficacy and resistance mechanisms?

Methodological Answer:

  • In vitro: KRAS G12C-mutated cell lines (e.g., H358, H23) treated with inhibitors like ARS-1620 or GDC-6036, followed by phospho-ERK/MEK assays to quantify pathway suppression .
  • In vivo: Patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs) to assess tumor regression and adaptive resistance .
  • Longitudinal ctDNA analysis: Monitoring KRAS G12C variant allele frequency (VAF) in plasma to track clonal dynamics during treatment withdrawal or progression .

Q. Why do KRAS G12C inhibitors show differential response rates in NSCLC versus colorectal cancer (CRC)?

Methodological Answer: Tumor type-specific efficacy is influenced by:

  • Co-mutations: CRC often exhibits concurrent PI3K or EGFR activation, which sustains MAPK signaling despite KRAS inhibition. NSCLC models show greater dependency on KRAS G12C alone .
  • Experimental validation: Co-culture assays with CRC cells demonstrate restored ERK activity upon EGFR ligand stimulation, necessitating combination therapies (e.g., KRASi + anti-EGFR) to suppress growth .

Advanced Research Questions

Q. What mechanisms drive intrinsic and acquired resistance to KRAS G12C inhibitors?

Methodological Answer:

  • MAPK reactivation: Feedback loops via wild-type RAS (e.g., HRAS/NRAS) or RTK activation (EGFR, MET) restore ERK phosphorylation despite KRAS G12C inhibition. siRNA knockdown of wild-type RAS or LUNA18 (a cyclic peptide inhibiting RAS-GEF interactions) suppresses rebound signaling .
  • Epithelial-mesenchymal transition (EMT): Refractory tumors exhibit upregulated EMT markers (e.g., Vimentin, ZEB1), which can be reversed via TGF-β pathway inhibitors to resensitize cells .
  • KRAS amplification: Observed in ctDNA from progressing patients, detectable via digital droplet PCR or NGS .

Q. How can rational combination therapies overcome resistance to KRAS G12C inhibitors?

Methodological Answer:

  • PI3K/AKT co-inhibition: High-throughput screens in PDX models identified PI3K inhibitors (e.g., alpelisib) as synergistic partners, suppressing AKT reactivation and improving tumor regression rates .
  • EGFR blockade in CRC: Preclinical data show cetuximab (anti-EGFR) enhances KRAS G12C inhibitor efficacy by blocking ligand-driven RAS activation. Clinical trials (e.g., NCT05198934) are testing this combination .
  • LUNA18 co-treatment: This cyclic peptide inhibits RAS-GEF interactions, durably suppressing ERK activity and delaying resistance in xenograft models .

Q. What pharmacodynamic biomarkers best predict KRAS G12C inhibitor response?

Methodological Answer:

  • ERK phosphorylation (p-ERK): Immunoblotting or multiplex immunofluorescence in pre-treatment biopsies correlates with initial response but may not predict durability due to adaptive signaling .
  • ctDNA dynamics: Declining KRAS G12C VAF at 4–8 weeks predicts prolonged progression-free survival (PFS), while rising VAF during treatment holidays signals imminent progression .
  • Metabolomic profiling: GDP/GTP ratio measurements via LC-MS in tumor lysates confirm target engagement and nucleotide state modulation .

Q. How can experimental design address tumor heterogeneity in KRAS G12C-driven cancers?

Methodological Answer:

  • Multiregional sequencing: Spatial profiling of primary and metastatic lesions identifies subclonal resistance mechanisms (e.g., KRAS amplification, co-mutations) .
  • Single-cell RNA-seq: Resolves EMT or stem-like subpopulations in refractory tumors, guiding combination therapies .
  • CRISPR screens: Genome-wide knockout libraries identify synthetic lethal partners (e.g., BCL-xL, mTOR) in KRAS G12C-mutated cells .

Q. Data Contradiction Analysis

Q. Why do clinical trial outcomes for KRAS G12C inhibitors vary across studies (e.g., ORR 24% in CRC vs. 53% in NSCLC)?

Methodological Answer:

  • Tumor microenvironment: NSCLC exhibits higher KRAS G12C clonality, while CRC tumors often harbor subclonal KRAS mutations with coexisting drivers (e.g., BRAF, PIK3CA) .
  • Preclinical validation: Co-clinical trials using PDX models mirror clinical responses, confirming tumor-type-specific dependencies. For example, NSCLC PDXs show deeper regression than CRC models with monotherapy .

Properties

Molecular Formula

C31H36ClFN6O2

Molecular Weight

579.1 g/mol

IUPAC Name

2-[(2S)-4-[(3R)-7-chloro-2'-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]spiro[1,2-dihydroindene-3,7'-6,8-dihydro-5H-quinazoline]-4'-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

InChI

InChI=1S/C31H36ClFN6O2/c1-20(33)29(40)39-16-15-38(18-21(39)10-13-34)28-24-9-12-31(11-8-23-25(31)6-3-7-26(23)32)17-27(24)35-30(36-28)41-19-22-5-4-14-37(22)2/h3,6-7,21-22H,1,4-5,8-12,14-19H2,2H3/t21-,22-,31-/m0/s1

InChI Key

LTBOVTGFAXPDLV-CYYCZYJVSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CC[C@]4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCC4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F

Origin of Product

United States

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